molecular formula C17H15N3O4S B11484482 4-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-(1,3-benzodioxol-5-yl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11484482
M. Wt: 357.4 g/mol
InChI Key: IECATIPDEVRGFW-UHFFFAOYSA-N
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Description

4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a benzodioxole moiety and a dimethoxyphenyl group, which are linked through a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole moiety can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Dimethoxyphenyl Group: The dimethoxyphenyl group is usually prepared by methylation of a phenol derivative using dimethyl sulfate or methyl iodide in the presence of a base.

    Construction of the Triazole Ring: The triazole ring is formed by the reaction of an appropriate hydrazine derivative with a suitable nitrile or isothiocyanate under reflux conditions.

    Coupling of the Moieties: The final step involves the coupling of the benzodioxole and dimethoxyphenyl moieties through the triazole ring, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

    Substitution: Sodium hydride or potassium tert-butoxide can be used as bases for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2H-1,3-BENZODIOXOL-5-YL)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL: Lacks the dimethoxy groups, which may affect its biological activity and chemical reactivity.

    4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-ONE: Contains a carbonyl group instead of a thiol group, which may alter its chemical properties and reactivity.

Uniqueness

The presence of both the benzodioxole and dimethoxyphenyl moieties, along with the triazole ring and thiol group, makes 4-(2H-1,3-BENZODIOXOL-5-YL)-5-(3,4-DIMETHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL unique. This combination of functional groups contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15N3O4S/c1-21-12-5-3-10(7-14(12)22-2)16-18-19-17(25)20(16)11-4-6-13-15(8-11)24-9-23-13/h3-8H,9H2,1-2H3,(H,19,25)

InChI Key

IECATIPDEVRGFW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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